Methyl 4-(1-bromoethyl)benzoate

Description

BenchChem offers high-quality Methyl 4-(1-bromoethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(1-bromoethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

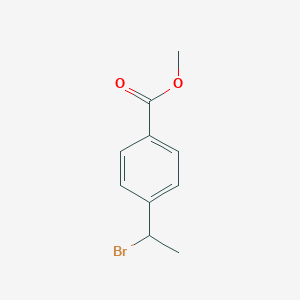

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1-bromoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZOUWPYWNKWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20492140 | |

| Record name | Methyl 4-(1-bromoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16281-97-3 | |

| Record name | Methyl 4-(1-bromoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(1-bromoethyl)benzoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of Methyl 4-(1-bromoethyl)benzoate. The document delves into the underlying chemical principles, provides detailed experimental protocols, and emphasizes critical safety considerations, reflecting field-proven insights and best practices.

Introduction: Significance of Benzylic Halides in Synthesis

Methyl 4-(1-bromoethyl)benzoate is a valuable bifunctional molecule, incorporating both an ester and a reactive benzylic bromide. This structural arrangement makes it a highly useful intermediate in organic synthesis. The benzylic position, being adjacent to the aromatic ring, is activated towards radical substitution, allowing for selective functionalization. The resulting benzylic bromide is a potent electrophile, susceptible to nucleophilic substitution, making it a key building block for introducing the 4-(1-methoxycarbonylethyl)phenyl moiety into more complex molecular architectures. Its analogues, such as methyl 4-(bromomethyl)benzoate, are crucial intermediates in the synthesis of pharmaceuticals, including the tyrosine kinase inhibitor Imatinib.[1] This guide focuses on the targeted synthesis of the secondary benzylic bromide, Methyl 4-(1-bromoethyl)benzoate, from its corresponding ethyl precursor.

Synthetic Strategy: Free-Radical Benzylic Bromination

The most effective and widely employed method for synthesizing Methyl 4-(1-bromoethyl)benzoate is through the free-radical bromination of Methyl 4-ethylbenzoate. This reaction selectively targets the benzylic C-H bonds, which are significantly weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical.[2][3]

The Reagent of Choice: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used for bromination, it often leads to side reactions, including electrophilic aromatic substitution on the benzene ring.[4] N-Bromosuccinimide (NBS) is the preferred reagent for selective allylic and benzylic bromination.[5][6][7] NBS provides a low, constant concentration of bromine radicals (Br•) and molecular bromine (Br₂) during the reaction, which favors the desired radical substitution pathway over competing ionic pathways.[8][9] This is the cornerstone of the Wohl-Ziegler reaction.[6][8]

Reaction Mechanism

The synthesis proceeds via a classic free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[10][11]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The initiator radical then abstracts a hydrogen from a trace amount of HBr present to generate the crucial bromine radical (Br•).[8][12]

-

Propagation: This is a two-step cyclic process.

-

A bromine radical abstracts a hydrogen atom from the benzylic position of Methyl 4-ethylbenzoate. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized benzylic radical.[3][13]

-

The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product, Methyl 4-(1-bromoethyl)benzoate, and a new bromine radical, which continues the chain reaction.[12]

-

-

Termination: The reaction ceases when radicals combine with each other to form non-radical species.[10]

The following diagram illustrates the propagation steps of the free-radical chain mechanism.

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 4-ethylbenzoate (1 equivalent), N-Bromosuccinimide (1.05-1.1 equivalents), and a radical initiator such as AIBN or BPO (0.02-0.05 equivalents). [4][14]2. Solvent Addition: Add an anhydrous, non-polar solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene, to the flask. [14][15]Ensure the setup is protected from atmospheric moisture using a drying tube.

-

Initiation and Reflux: Heat the mixture to reflux using a heating mantle. If using UV initiation, position a UV lamp to irradiate the flask. [16][17]The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.

-

Reaction Workup: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature, and then further cool it in an ice bath to precipitate the succinimide byproduct. [14]5. Isolation: Filter the mixture by suction filtration to remove the succinimide. Wash the solid residue with a small amount of cold solvent to recover any trapped product. [4]6. Purification: Combine the filtrate and washes. Wash the organic solution with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product, an oil or low-melting solid, can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by silica gel column chromatography. [4][14]

Table of Reaction Parameters

| Parameter | Recommended Reagent/Condition | Rationale & Causality |

| Starting Material | Methyl 4-ethylbenzoate | Provides the necessary benzylic C-H bonds for selective bromination. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Ensures a low, steady concentration of bromine for selective radical substitution, minimizing aromatic bromination. [8] |

| Radical Initiator | AIBN or Benzoyl Peroxide (BPO) | Provides the initial radical source upon thermal or photolytic decomposition to start the chain reaction. [6] |

| Solvent | Anhydrous CCl₄ or Chlorobenzene | Inert solvent that facilitates the radical mechanism. Must be anhydrous to prevent hydrolysis of NBS and the product. [8] |

| Temperature | Reflux (e.g., CCl₄ at ~77°C) | Provides the thermal energy required to decompose the initiator and drive the reaction. |

| Workup | Filtration & Aqueous Wash | Filtration removes the succinimide byproduct. Washing removes acidic impurities (HBr). [14] |

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 4-(1-bromoethyl)benzoate.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Key expected signals include:

-

A doublet for the aromatic protons ortho to the ester group.

-

A doublet for the aromatic protons ortho to the bromoethyl group.

-

A quartet for the benzylic proton (-CHBr), coupled to the methyl protons.

-

A doublet for the methyl protons (-CH₃) of the ethyl group, coupled to the benzylic proton.

-

A singlet for the methyl ester protons (-OCH₃).

-

-

¹³C NMR Spectroscopy: Will show the expected number of carbon signals, including the key downfield shift for the carbon bearing the bromine atom.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Melting Point (MP): A sharp, defined melting point range is a strong indicator of the compound's purity. The melting point of the related Methyl 4-(bromomethyl)benzoate is in the range of 57-58°C. [18]

Safety and Hazard Management

Strict adherence to safety protocols is paramount during this synthesis due to the hazardous nature of the reagents involved.

-

N-Bromosuccinimide (NBS):

-

Hazards: NBS is a corrosive solid that can cause severe skin burns and eye damage. [19]It is also an oxidizer and may intensify fire. [19]Inhalation can be destructive to mucous membranes. [20] * Precautions: Always handle NBS in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or face shield, and chemical-resistant gloves. [20][21]Avoid creating dust. Keep away from combustible materials. [21][22]* Radical Initiators (BPO):

-

Hazards: Benzoyl peroxide is a strong oxidizing agent and can be explosive, especially when heated or subjected to friction.

-

Precautions: Avoid grinding or applying friction to solid BPO. Do not leave any solid initiator on the ground glass joints of the glassware. [14]* Solvents (Carbon Tetrachloride):

-

Hazards: CCl₄ is a suspected carcinogen and is highly toxic to the liver. It is also an ozone-depleting substance.

-

Precautions: Use only in a certified chemical fume hood. Consider using a safer alternative solvent like chlorobenzene or ethyl acetate where feasible.

-

-

General Procedures:

-

The reaction can be exothermic; ensure proper cooling is available if scaling up. [8] * Dispose of all chemical waste according to institutional and local regulations.

-

Have appropriate spill kits and first aid materials readily available. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [20][22]

-

Conclusion

The synthesis of Methyl 4-(1-bromoethyl)benzoate via free-radical bromination with N-Bromosuccinimide is a reliable and selective method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and unwavering attention to safety are critical for a successful outcome. This guide provides the necessary framework for researchers to confidently produce this valuable synthetic intermediate for applications in pharmaceutical development and advanced materials science.

References

-

N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.

-

Mechanism of Free Radical Bromination . BYJU'S.

-

N-Bromosuccinimide Safety Data Sheet . Apollo Scientific.

-

Safety Data Sheet: N-Bromosuccinimide . ChemScience.

-

SAFETY DATA SHEET: N-Bromosuccinimide . Fisher Scientific.

-

Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition) . Chad's Prep.

-

SAFETY DATA SHEET: N-Bromosuccinimide . Sigma-Aldrich.

-

METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis . Chemicalbook.

-

Chapter 11 Free Radical Substitution and Addition Reactions . Organic Chemistry by Robert C. Neuman, Jr.

-

Methyl 4-bromobenzoate synthesis . ChemicalBook.

-

Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum . ChemicalBook.

-

Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD.

-

How to Synthesize Methyl 4-(bromomethyl)benzoate? . Guidechem.

-

Preparation of Methyl Benzoate . University of Missouri–St. Louis.

-

Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester . Google Patents.

-

The product of the reaction between ethyl benzene and N-bromosuccinamide . Filo.

-

N-Bromosuccinimide . Wikipedia.

-

Allylic Bromination of Alkenes Using NBS . Khan Academy.

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination . Master Organic Chemistry.

-

Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum . ChemicalBook.

-

N-Bromosuccinimide. III. Stereochemical Course of Benzylic Bromination . Journal of the American Chemical Society.

-

Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands . The Royal Society of Chemistry.

-

N-Bromosuccinimide . Wikipedia.

-

N-Bromosuccinimide (NBS) . Organic Chemistry Portal.

-

Radical Bromination of Ethylbenzene in Organic Chemistry . The Organic Chemistry Tutor.

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation . Master Organic Chemistry.

-

Benzylic Bromination . Chemistry Steps.

-

Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution . University of Connecticut.

-

Methyl 4-(bromomethyl)benzoate 98% . Sigma-Aldrich.

-

Synthesis of 4-(bromo-methyl)benzoic acid methyl ester . PrepChem.com.

-

Predict the product of the reaction of p-methyl benzoic acid with each of the following: N-Bromosuccinimide in CCl₄ . Study.com.

-

Electrophilic aromatic bromination with N-bromosuccinimide . ChemHelp ASAP.

-

The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis . BOC Sciences.

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) . Human Metabolome Database.

-

Methyl 4-bromobenzoate . ResearchGate.

-

Process for preparing 4-bromomethyl-3-methoxy-benzoic esters . Google Patents.

Sources

- 1. innospk.com [innospk.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. Page loading... [guidechem.com]

- 5. The product of the reaction between ethyl benzene and N -bromosuccinamide.. [askfilo.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. chemistry.ucr.edu [chemistry.ucr.edu]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 15. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 18. Methyl 4-(bromomethyl)benzoate 98 2417-72-3 [sigmaaldrich.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. fishersci.dk [fishersci.dk]

- 22. chemscience.com [chemscience.com]

physicochemical properties of Methyl 4-(1-bromoethyl)benzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(1-bromoethyl)benzoate

This guide provides a comprehensive overview of the , a valuable research chemical and potential intermediate in various synthetic applications. As a compound with a stereocenter and a reactive benzylic bromide, a thorough understanding of its properties is crucial for researchers, scientists, and professionals in drug development and materials science. This document delves into its structural characteristics, predicted and known physical properties, spectroscopic signature, and practical experimental protocols for its characterization.

Introduction to Methyl 4-(1-bromoethyl)benzoate

Methyl 4-(1-bromoethyl)benzoate (CAS No. 16281-97-3) is an organic compound with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol .[1] Its structure features a methyl benzoate core with a 1-bromoethyl substituent at the para position. The presence of a chiral center at the carbon bearing the bromine atom indicates that this compound can exist as a racemic mixture of two enantiomers. The benzylic nature of the bromide imparts significant reactivity, making it a versatile building block in organic synthesis.

Chemical Structure:

Caption: 2D structure of Methyl 4-(1-bromoethyl)benzoate.

Physicochemical Properties

Precise experimental data for Methyl 4-(1-bromoethyl)benzoate is not extensively documented in publicly available literature. However, we can infer many of its properties from its chemical structure and by comparison with its close isomer, Methyl 4-(bromomethyl)benzoate (CAS No. 2417-72-3).

| Property | Value/Prediction for Methyl 4-(1-bromoethyl)benzoate | Data for Isomer: Methyl 4-(bromomethyl)benzoate |

| CAS Number | 16281-97-3[1] | 2417-72-3[2][3] |

| Molecular Formula | C₁₀H₁₁BrO₂[1] | C₉H₉BrO₂[2][3] |

| Molecular Weight | 243.1 g/mol [1] | 229.07 g/mol [3] |

| Appearance | Predicted to be a white to off-white solid or oil. | White to cream crystalline powder.[2] |

| Melting Point | Not reported. Likely a low-melting solid or an oil at room temperature. | 52.0-59.0 °C[2] |

| Boiling Point | Not reported. | 130-135 °C at 2 mmHg[3] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., chloroform, methanol, ethyl acetate) and poorly soluble in water. | Lowly soluble in water, highly soluble in ethanol and ether.[4] |

| Purity | Commercially available at ≥97%.[1] | Commercially available at ≥97.5%.[2] |

Synthesis and Reactivity

Proposed Synthesis

A plausible and efficient method for the synthesis of Methyl 4-(1-bromoethyl)benzoate is the radical bromination of Methyl 4-ethylbenzoate. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), with N-bromosuccinimide (NBS) serving as the bromine source. The selectivity for the benzylic position is due to the resonance stabilization of the resulting benzylic radical intermediate.

Caption: Proposed synthetic workflow for Methyl 4-(1-bromoethyl)benzoate.

Reactivity and Stability

-

Reactivity : The C-Br bond at the benzylic position is the most reactive site in the molecule. It is susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible), allowing for the introduction of a wide range of functional groups. It can also undergo elimination reactions under basic conditions.

-

Stability : The compound is expected to be stable under normal laboratory conditions.[5] However, like its isomer, it should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.[5] It is also likely a lachrymator, meaning it can cause tearing, and should be handled with appropriate personal protective equipment.[3]

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (δ 7.4-8.1 ppm): The para-substituted benzene ring will show two doublets, characteristic of an AA'BB' system. The protons ortho to the ester group will appear downfield (around 8.0 ppm) compared to the protons ortho to the bromoethyl group (around 7.5 ppm).

-

Methine Proton (-CH(Br)-) (δ ~5.2 ppm): This proton, being adjacent to the bromine atom and the aromatic ring, will be significantly deshielded and will appear as a quartet due to coupling with the adjacent methyl group.

-

Methoxy Protons (-OCH₃) (δ ~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet.

-

Methyl Protons (-CH₃) (δ ~2.0 ppm): The three protons of the ethyl group will appear as a doublet, coupled to the methine proton.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O) (δ ~166 ppm): The ester carbonyl carbon will be found in the typical downfield region for this functional group.

-

Aromatic Carbons (δ ~128-145 ppm): Four distinct signals are expected for the aromatic carbons. The carbon attached to the ester group and the carbon attached to the bromoethyl group will be quaternary and have different chemical shifts from the protonated aromatic carbons.

-

Methine Carbon (-CH(Br)-) (δ ~45-50 ppm): The carbon bonded to the bromine atom will be shifted downfield.

-

Methoxy Carbon (-OCH₃) (δ ~52 ppm): The carbon of the methyl ester.

-

Methyl Carbon (-CH₃) (δ ~25 ppm): The terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

-

C=O Stretch (around 1720 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group.

-

C-O Stretch (around 1280 cm⁻¹ and 1100 cm⁻¹): Two distinct stretching vibrations for the C-O bonds of the ester.

-

Aromatic C-H Stretch (above 3000 cm⁻¹): Weak to medium intensity bands.

-

Aliphatic C-H Stretch (below 3000 cm⁻¹): Medium intensity bands from the bromoethyl and methoxy groups.

-

Aromatic C=C Stretch (around 1600-1450 cm⁻¹): Several bands of varying intensity.

-

C-Br Stretch (around 600-700 cm⁻¹): A weak to medium intensity band in the fingerprint region.

Experimental Protocols for Characterization

For researchers synthesizing or utilizing Methyl 4-(1-bromoethyl)benzoate, the following protocols outline the standard procedures for verifying its identity and purity.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically within 1-2 °C) suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities.[5]

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Caption: Workflow for melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Protocol for ¹H NMR:

-

Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common first choice for non-polar to moderately polar compounds.[2]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For quantitative results, a longer relaxation delay may be necessary.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then calibrated, typically to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the signals to the protons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically subtract the background.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups predicted for the structure of Methyl 4-(1-bromoethyl)benzoate.

Potential Applications

Given its structure, Methyl 4-(1-bromoethyl)benzoate is a promising intermediate in organic synthesis. The reactive benzylic bromide allows for its use in the synthesis of more complex molecules. By analogy to its isomer, Methyl 4-(bromomethyl)benzoate, which is used in the preparation of anti-HIV agents and aldose reductase inhibitors,[3] this compound could serve as a key building block in the development of novel pharmaceutical agents and functional materials.

Conclusion

Methyl 4-(1-bromoethyl)benzoate is a compound with significant potential in synthetic chemistry. While comprehensive experimental data on its physicochemical properties are still emerging, this guide provides a robust framework for its understanding and characterization based on established chemical principles and data from closely related structures. The provided protocols offer a clear path for researchers to confirm the identity and purity of this versatile building block, enabling its confident use in further research and development.

References

An In-Depth Technical Guide to Methyl 4-(1-bromoethyl)benzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(1-bromoethyl)benzoate, a versatile organic compound, has emerged as a critical building block in the synthesis of advanced therapeutics, most notably in the rapidly evolving field of targeted protein degradation. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, safety and handling procedures, and spectroscopic data are presented to support researchers in its effective and safe utilization.

Chemical Identity and Properties

IUPAC Name: Methyl 4-(1-bromoethyl)benzoate

CAS Number: 16281-97-3

Methyl 4-(1-bromoethyl)benzoate is a derivative of benzoic acid, characterized by a bromoethyl group at the para position of the benzene ring and a methyl ester functionality. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in multi-step organic synthesis.

Table 1: Physicochemical Properties of Methyl 4-(1-bromoethyl)benzoate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | Not specified in readily available sources | |

| Boiling Point | Not specified in readily available sources | |

| Melting Point | Not specified in readily available sources | |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | General chemical knowledge |

It is crucial to distinguish Methyl 4-(1-bromoethyl)benzoate from its isomer, Methyl 4-(bromomethyl)benzoate (CAS Number: 2417-72-3). While both are useful synthetic intermediates, the position of the bromine atom on the ethyl chain significantly influences their reactivity and subsequent application in synthesis.

Synthesis of Methyl 4-(1-bromoethyl)benzoate

The primary route for the synthesis of Methyl 4-(1-bromoethyl)benzoate involves the radical bromination of a suitable precursor, typically Methyl 4-ethylbenzoate. This reaction selectively introduces a bromine atom at the benzylic position, which is activated by the adjacent aromatic ring.

General Reaction Scheme: Benzylic Bromination

The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under photochemical or thermal conditions, is the most common and effective method for this transformation.

Caption: General workflow for the synthesis of Methyl 4-(1-bromoethyl)benzoate.

Detailed Experimental Protocol

Materials:

-

Methyl 4-ethylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

UV lamp (optional, if photochemical initiation is used)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-ethylbenzoate (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and stir vigorously. If using photochemical initiation, irradiate the flask with a UV lamp.

-

Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product. The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure Methyl 4-(1-bromoethyl)benzoate.

-

Causality Behind Experimental Choices:

-

NBS as Bromine Source: NBS is preferred over liquid bromine as it provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, minimizing side reactions such as aromatic bromination.

-

Radical Initiator: AIBN or BPO is used to initiate the radical chain reaction by providing an initial source of radicals upon decomposition with heat or light.

-

Inert Solvent: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness and ability to dissolve the reactants. However, due to its toxicity and environmental concerns, alternative solvents like acetonitrile or ethyl acetate are increasingly used.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove acidic byproducts and water-soluble impurities, respectively, ensuring a cleaner crude product for purification.

Applications in Drug Development

The primary application of Methyl 4-(1-bromoethyl)benzoate in drug development is as a key building block for the synthesis of PROTACs.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker connecting the two.

Methyl 4-(1-bromoethyl)benzoate serves as a versatile precursor for the linker or for the modification of the warhead or E3 ligase ligand. The bromoethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the attachment of other molecular fragments.

Caption: Role of Methyl 4-(1-bromoethyl)benzoate in PROTAC synthesis.

The ester group of Methyl 4-(1-bromoethyl)benzoate can also be hydrolyzed to the corresponding carboxylic acid, providing another point of attachment for further chemical modifications.

Specific Examples in Research

While specific, named drug candidates synthesized directly from Methyl 4-(1-bromoethyl)benzoate are not extensively documented in publicly available literature, its utility as a "protein degrader building block" is highlighted by its commercial availability from suppliers catering to the pharmaceutical research and development sector. Its structural motif is incorporated into linker moieties that are crucial for optimizing the efficacy and pharmacokinetic properties of PROTACs. Researchers utilize this and similar building blocks to systematically vary linker length, rigidity, and composition in their quest for potent and selective protein degraders.

Spectroscopic Data

Characterization of Methyl 4-(1-bromoethyl)benzoate is essential for confirming its identity and purity after synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons of the ester, the methine proton of the bromoethyl group, and the methyl protons of the bromoethyl group. The integration and splitting patterns of these signals would be consistent with the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the carbon bearing the bromine atom, and the methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching, C-H stretching of the aromatic and aliphatic groups, and the C-Br stretching frequency.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would correspond to the loss of various parts of the molecule, such as the methoxy group or the bromine atom.

Note: While general spectroscopic characteristics can be predicted, obtaining actual spectra from a reliable source is crucial for definitive identification. At the time of writing, publicly available, verified spectra specifically for Methyl 4-(1-bromoethyl)benzoate are limited. Researchers are advised to acquire their own analytical data upon synthesis or purchase.

Safety and Handling

Methyl 4-(1-bromoethyl)benzoate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

-

Skin and Eye Irritant: As with many alkyl halides, it is likely to be irritating to the skin and eyes.

-

Lachrymator: Many benzylic bromides are lachrymators, causing irritation and tearing of the eyes.

-

Toxicity: The toxicological properties have not been thoroughly investigated. It should be handled as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A laboratory coat.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin, eyes, and clothing.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

Methyl 4-(1-bromoethyl)benzoate is a valuable and reactive building block for organic synthesis, particularly in the innovative field of targeted protein degradation. Its specific chemical structure allows for its strategic incorporation into complex molecules like PROTACs, enabling the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for researchers and scientists aiming to leverage its potential in drug discovery and development. This guide provides a foundational understanding to facilitate its effective application in the laboratory.

References

reactivity and reaction mechanisms of Methyl 4-(1-bromoethyl)benzoate

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of Methyl 4-(1-bromoethyl)benzoate

Abstract

Methyl 4-(1-bromoethyl)benzoate (PubChem CID: 12342351) is a versatile bifunctional reagent of significant interest in organic synthesis, particularly within pharmaceutical and materials science research.[1] As a secondary benzylic bromide, its reactivity is nuanced, standing at a mechanistic crossroads between unimolecular (SN1/E1) and bimolecular (SN2/E2) pathways. The presence of a para-substituted, electron-withdrawing methyl ester group further modulates this reactivity. This guide provides an in-depth analysis of the synthesis, core reaction mechanisms, and practical applications of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging its unique chemical properties for advanced molecular design.

Compound Profile: Identity and Characteristics

Chemical Structure and Identity

Methyl 4-(1-bromoethyl)benzoate is an aromatic compound featuring a methyl ester and a 1-bromoethyl substituent in a para configuration on a benzene ring. This substitution pattern makes it a valuable building block for introducing a specific chiral or achiral ethyl-aryl linker into a target molecule.

-

IUPAC Name: methyl 4-(1-bromoethyl)benzoate[1]

-

Molecular Formula: C₁₀H₁₁BrO₂[1]

-

Molecular Weight: 243.1 g/mol

-

CAS Number: 113953-67-2

-

InChIKey: QDOOMVSRVTLJPU-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of the compound are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Solid | Inferred from related compounds |

| Melting Point | Not available; (related compound Methyl 4-(bromomethyl)benzoate: 57-58 °C) | [2] |

| Boiling Point | Not available; (related compound Methyl 4-(bromomethyl)benzoate: 130-135 °C / 2 mmHg) | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | General chemical principles |

Spectroscopic Profile

Spectroscopic data is essential for reaction monitoring and product confirmation. While a dedicated spectrum for Methyl 4-(1-bromoethyl)benzoate is not available, a predicted profile can be reliably constructed based on its structure and data from analogous compounds like Methyl 4-(bromomethyl)benzoate and Methyl 4-bromobenzoate.[3][4]

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.02 | Doublet |

| ~7.45 | Doublet |

| ~5.20 | Quartet |

| ~3.91 | Singlet |

| ~2.05 | Doublet |

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | C=O (ester) |

| ~145.0 | Ar-C (ipso, attached to -CH(Br)CH₃) |

| ~130.5 | Ar-C (ipso, attached to -COOCH₃) |

| ~129.8 | Ar-CH (ortho to -COOCH₃) |

| ~126.5 | Ar-CH (ortho to -CH(Br)CH₃) |

| ~52.3 | -COOCH₃ |

| ~48.0 | -CH(Br)CH₃ |

| ~25.0 | -CH(Br)CH₃ |

Synthesis and Preparation

The most direct and efficient synthesis of Methyl 4-(1-bromoethyl)benzoate involves the radical bromination of the benzylic position of a suitable precursor, Methyl 4-ethylbenzoate. This method is analogous to the well-established synthesis of related benzylic bromides.[5][6][7]

Recommended Synthetic Route: Free-Radical Benzylic Bromination

This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). NBS is preferred over liquid bromine (Br₂) as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.[5] The reaction proceeds via a radical chain mechanism at the benzylic position, which is activated for radical formation.

Detailed Experimental Protocol

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-ethylbenzoate (1.0 eq.).

-

Reagent Addition: Add a suitable solvent, typically carbon tetrachloride (CCl₄) or dichloromethane (DCM). Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN or BPO (0.02-0.05 eq.).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent bulb to facilitate radical initiation. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude Methyl 4-(1-bromoethyl)benzoate can be further purified by silica gel column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 4-(1-bromoethyl)benzoate.

Core Reactivity and Mechanistic Pathways

The reactivity of Methyl 4-(1-bromoethyl)benzoate is dominated by its nature as a secondary benzylic halide. The benzylic position allows for the formation of a resonance-stabilized carbocation, favoring SN1 reactions. However, its secondary nature means SN2 reactions are also possible, creating a competitive environment that can be controlled by reaction conditions.[8][9]

Nucleophilic Substitution: The SN1 vs. SN2 Dichotomy

The choice between SN1 and SN2 pathways is the central theme of this compound's reactivity.[9][10]

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate.[8] This pathway is favored due to the resonance stabilization of the secondary benzylic carbocation by the adjacent aromatic ring.

-

Step 1 (Rate-Determining): The C-Br bond spontaneously cleaves to form a planar secondary benzylic carbocation and a bromide ion.

-

Step 2 (Fast): A nucleophile attacks the carbocation from either face, leading to a racemic or partially racemized product if the starting material is chiral.

Caption: The SN1 mechanistic pathway for Methyl 4-(1-bromoethyl)benzoate.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[8] This results in an inversion of stereochemistry at the reaction center. While the secondary carbon presents some steric hindrance compared to a primary one, this pathway is viable with strong nucleophiles.[10]

Caption: The SN2 mechanistic pathway for Methyl 4-(1-bromoethyl)benzoate.

For drug development and synthetic planning, directing the reaction towards a specific mechanism is crucial. The choice can be guided by several factors.[11][12]

| Factor | Favors SN1 | Favors SN2 | Rationale |

| Nucleophile | Weak, neutral (e.g., H₂O, ROH, RCOOH) | Strong, anionic (e.g., CN⁻, N₃⁻, RS⁻, I⁻) | Weak nucleophiles wait for carbocation formation; strong nucleophiles can force the displacement in one step.[11] |

| Solvent | Polar Protic (e.g., ethanol, water, acetic acid) | Polar Aprotic (e.g., Acetone, DMSO, DMF) | Protic solvents stabilize the carbocation intermediate and the leaving group through H-bonding. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity.[12] |

| Concentration | Low nucleophile concentration | High nucleophile concentration | The SN2 rate is dependent on [Nucleophile], while the SN1 rate is not.[8] |

| Temperature | Higher temperatures | Lower temperatures | Higher temperatures can provide the energy for the rate-limiting C-Br bond cleavage in SN1. |

Elimination Reactions (E1/E2)

Elimination reactions are often in competition with substitution. In these reactions, a proton is removed from the carbon adjacent to the leaving group, forming an alkene.

-

E1 Mechanism: Proceeds through the same carbocation intermediate as the SN1 pathway. It is favored by high temperatures and the use of a weak, non-nucleophilic base.

-

E2 Mechanism: A concerted process favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). The base removes a proton simultaneously as the bromide leaves.

Both pathways would yield Methyl 4-vinylbenzoate , a valuable monomer for polymer synthesis.

The Reformatsky Reaction

As an α-bromo ester derivative (in a broader sense, due to the benzylic position), this compound is a candidate for the Reformatsky reaction.[13] This reaction involves treating the bromoester with zinc dust to form an organozinc intermediate, which then adds to a carbonyl compound (aldehyde or ketone) to form a β-hydroxy ester after acidic workup.[14] This provides a powerful method for carbon-carbon bond formation.[13][14]

Practical Applications and Protocols

The utility of Methyl 4-(1-bromoethyl)benzoate is demonstrated through its role as a precursor in synthesizing a wide range of derivatives. Its structural analogs are key intermediates in producing important pharmaceuticals, including the cancer drug Imatinib and various anti-HIV agents.[6]

Protocol: SN2 Synthesis of Methyl 4-(1-azidoethyl)benzoate

This protocol exemplifies an SN2 reaction using a strong nucleophile.

-

Setup: Dissolve Methyl 4-(1-bromoethyl)benzoate (1.0 eq.) in dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq.) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting azide can be used in subsequent reactions, such as "click" chemistry, without further purification.

Protocol: SN1 Solvolysis in Ethanol

This protocol demonstrates a classic SN1 reaction using the solvent as a weak nucleophile.

-

Setup: Dissolve Methyl 4-(1-bromoethyl)benzoate (1.0 eq.) in absolute ethanol.

-

Reagent Addition: Add a non-nucleophilic base, such as calcium carbonate (CaCO₃, 1.2 eq.), to scavenge the HBr produced.

-

Reaction: Heat the mixture to a gentle reflux (approx. 78°C) for 6-12 hours.

-

Workup: Cool the reaction, filter off the CaCO₃, and remove the ethanol under reduced pressure.

-

Purification: Redissolve the residue in diethyl ether, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting Methyl 4-(1-ethoxyethyl)benzoate by column chromatography.

Safety and Handling

Methyl 4-(1-bromoethyl)benzoate and its structural analogs are hazardous chemicals that require careful handling.[15][16]

-

Hazards: The compound is expected to be corrosive, causing severe skin burns and eye damage.[16][17] It is also classified as a lachrymator (a substance that irritates the eyes and causes tears).[17] It is harmful if swallowed.[18]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[15]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[17]

Conclusion

Methyl 4-(1-bromoethyl)benzoate is a highly valuable and synthetically flexible intermediate. Its status as a secondary benzylic halide places its reactivity at a critical decision point between SN1 and SN2 mechanisms. A thorough understanding of how to influence this reactivity through the strategic selection of nucleophiles, solvents, and other reaction conditions empowers chemists to precisely control reaction outcomes. This control is paramount for its effective application in the rational design and synthesis of complex molecules in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. Retrieved from [Link]

-

Testbook. (2024, August 23). Aldehydes and ketones react with α-brome esters and zinc to yield. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 4-bromobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]

-

ACS Publications. (n.d.). Reformatsky reaction of ethyl .alpha.-bromo esters with bis(chloromethyl)ether. Retrieved from [Link]

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions?. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

-

PubMed. (2006, August 7). Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. Retrieved from [Link]

-

Chad's Prep. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry. Retrieved from [Link]

-

Leah4sci. (2013, October 2). SN1 vs SN2 Reactions - How to Differentiate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

University of Guelph. (2012, February 29). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(1-bromoethyl)benzoate. Retrieved from [Link]

Sources

- 1. Methyl 4-(1-bromoethyl)benzoate | C10H11BrO2 | CID 12342351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-(bromomethyl)benzoate 98 2417-72-3 [sigmaaldrich.com]

- 3. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum [chemicalbook.com]

- 4. Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. leah4sci.com [leah4sci.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. testbook.com [testbook.com]

- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.no [fishersci.no]

- 18. fishersci.com [fishersci.com]

Spectroscopic Analysis of Methyl 4-(1-bromoethyl)benzoate: A Technical Guide

An In-depth Guide to the Spectroscopic Characterization of Methyl 4-(1-bromoethyl)benzoate, a Key Pharmaceutical Intermediate.

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(1-bromoethyl)benzoate, a significant compound in the field of organic synthesis and pharmaceutical development. Due to the scarcity of publicly available experimental data for this specific molecule, this guide will also draw comparisons with its close structural isomer, Methyl 4-(bromomethyl)benzoate, to provide a clearer understanding of how subtle structural changes influence spectroscopic outcomes.

Molecular Structure and its Spectroscopic Implications

Methyl 4-(1-bromoethyl)benzoate is a derivative of benzoic acid characterized by a methyl ester group and a 1-bromoethyl substituent at the para position of the benzene ring. The presence of a chiral center at the carbon bearing the bromine atom is a key structural feature. This, along with the various functional groups (ester, aromatic ring, and alkyl halide), gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 4-(1-bromoethyl)benzoate, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

Experimental Protocol: A sample of Methyl 4-(1-bromoethyl)benzoate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer.

Data Interpretation: While a specific, publicly archived spectrum for Methyl 4-(1-bromoethyl)benzoate is not readily available, the expected signals can be predicted based on its structure and comparison with related compounds.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~7.5 | Doublet | 2H | Aromatic protons meta to the ester group |

| ~5.2 | Quartet | 1H | Methine proton (-CH(Br)-) |

| ~3.9 | Singlet | 3H | Methyl ester protons (-COOCH₃) |

| ~2.0 | Doublet | 3H | Methyl protons of the ethyl group (-CH₃) |

The aromatic protons are expected to show a characteristic AA'BB' system, appearing as two doublets. The methine proton, being adjacent to both the bromine atom and the methyl group, will appear as a quartet. The methyl protons of the ethyl group will be split into a doublet by the methine proton. The methyl ester protons will appear as a singlet.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR spectroscopy. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~166 | Ester carbonyl carbon (C=O) |

| ~145 | Aromatic carbon attached to the ethyl group (quaternary) |

| ~130 | Aromatic carbons ortho to the ester group |

| ~129 | Aromatic carbon attached to the ester group (quaternary) |

| ~126 | Aromatic carbons meta to the ester group |

| ~52 | Methyl ester carbon (-OCH₃) |

| ~45 | Methine carbon (-CH(Br)-) |

| ~25 | Methyl carbon of the ethyl group (-CH₃) |

The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic environment of the carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: The IR spectrum of Methyl 4-(1-bromoethyl)benzoate can be obtained by preparing a thin film of the compound on a salt plate (e.g., NaCl or KBr) or by incorporating it into a KBr pellet and analyzing it with an FTIR spectrometer.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (ethyl and methyl groups) |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1280, ~1100 | C-O stretch | Ester |

| ~600-500 | C-Br stretch | Alkyl halide |

The strong absorption band around 1720 cm⁻¹ is a key indicator of the ester functional group. The C-Br stretching vibration is expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer. Electron ionization (EI) is a common technique used for the analysis of small organic molecules.

Expected Mass Spectrometry Data:

The molecular weight of Methyl 4-(1-bromoethyl)benzoate is 243.10 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 243 and an M+2 peak at m/z 245 of nearly equal intensity, which is characteristic of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

-

Loss of Br: A significant fragment at m/z 163, corresponding to the loss of the bromine radical.

-

Loss of -OCH₃: A fragment at m/z 212, corresponding to the loss of the methoxy group.

-

Loss of -COOCH₃: A fragment at m/z 184, corresponding to the loss of the methyl ester group.

-

McLafferty Rearrangement: While less likely, potential rearrangements could also be observed.

Comparative Analysis with Methyl 4-(bromomethyl)benzoate

The distinction between Methyl 4-(1-bromoethyl)benzoate and its isomer, Methyl 4-(bromomethyl)benzoate, is crucial. The latter has the bromine atom on the methyl group directly attached to the benzene ring. This structural difference would lead to significant changes in their respective spectra:

-

¹H NMR: In Methyl 4-(bromomethyl)benzoate, the benzylic protons would appear as a singlet around 4.5 ppm, and there would be no signals corresponding to a methine quartet or an ethyl's methyl doublet.

-

¹³C NMR: The benzylic carbon in Methyl 4-(bromomethyl)benzoate would appear at a different chemical shift compared to the methine carbon in Methyl 4-(1-bromoethyl)benzoate.

-

Mass Spectrometry: While both would show the characteristic isotopic pattern for bromine, the fragmentation patterns would differ due to the different stabilities of the resulting carbocations.

Visualizing the Structure

Caption: Structure of Methyl 4-(1-bromoethyl)benzoate

Conclusion

The spectroscopic characterization of Methyl 4-(1-bromoethyl)benzoate relies on a combination of NMR, IR, and MS techniques. Each method provides unique and complementary information that, when taken together, allows for the unambiguous confirmation of its molecular structure. While publicly archived experimental data for this specific compound is limited, a thorough understanding of spectroscopic principles allows for the accurate prediction of its spectral features, which is critical for researchers and scientists in the field of drug development and organic synthesis.

An In-depth Technical Guide to the Stability and Storage of Methyl 4-(1-bromoethyl)benzoate

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating the Reactivity of a Key Synthetic Intermediate

Methyl 4-(1-bromoethyl)benzoate (CAS No. 51336-61-3) is a highly functionalized aromatic compound that serves as a valuable intermediate in complex organic synthesis.[1] Its structure, featuring a secondary benzylic bromide, imparts a high degree of reactivity, making it an effective building block for introducing the 4-(1-methoxycarbonylethyl)phenyl moiety into larger molecules. This reactivity, however, is a double-edged sword. It is the very source of the compound's synthetic utility and, simultaneously, the root of its inherent instability.

It is critical to distinguish this compound from its more common structural isomer, Methyl 4-(bromomethyl)benzoate (CAS No. 2417-72-3).[2] While both are reactive benzyl bromides, the secondary nature of the bromo-substituted carbon in Methyl 4-(1-bromoethyl)benzoate significantly enhances its propensity for both nucleophilic substitution and elimination reactions. Consequently, understanding and controlling the factors that govern its stability are not merely matters of good laboratory practice; they are prerequisites for achieving reproducible and high-yielding synthetic outcomes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the chemical stability of Methyl 4-(1-bromoethyl)benzoate. We will delve into the mechanistic underpinnings of its degradation, outline the critical environmental factors that must be controlled, and provide field-proven protocols for its storage and handling.

Chemical Profile and Intrinsic Reactivity

The key to understanding the stability of Methyl 4-(1-bromoethyl)benzoate lies in its molecular structure. The molecule consists of a benzene ring substituted with a methyl ester and a 1-bromoethyl group. The focal point of its reactivity is the carbon-bromine (C-Br) bond.

-

Secondary Benzylic Position: The bromine atom is attached to a secondary carbon atom that is also benzylic (directly attached to the benzene ring). This position is highly activated towards nucleophilic substitution. The benzene ring can stabilize the developing positive charge of a carbocation intermediate through resonance, making SN1-type reactions particularly facile.

-

Lachrymatory Nature: Like its isomer, this compound is expected to be a potent lachrymator, a substance that irritates the eyes and causes tearing.[3][4][5] This property is a direct consequence of the compound's high reactivity towards nucleophiles, such as the water and biological macromolecules present in the eye.

-

Susceptibility to Elimination: The presence of a hydrogen atom on the adjacent methyl group creates the potential for elimination reactions (E1 and E2), especially in the presence of a base, to form the corresponding styrene derivative.

This intrinsic reactivity dictates that the compound must be rigorously protected from nucleophiles, bases, and conditions that promote carbocation formation.

Primary Degradation Pathways

The instability of Methyl 4-(1-bromoethyl)benzoate is primarily due to its susceptibility to three main degradation pathways: hydrolysis, elimination, and reaction with other nucleophiles. These pathways are not mutually exclusive and can occur concurrently, leading to a complex mixture of impurities over time if not stored correctly.

-

Hydrolysis: In the presence of water, the compound can hydrolyze to form Methyl 4-(1-hydroxyethyl)benzoate and hydrobromic acid (HBr). This is often the most common degradation pathway, as atmospheric moisture is sufficient to initiate the process. The generated HBr can further catalyze the degradation of the remaining material.

-

Elimination: Basic conditions or elevated temperatures can promote the elimination of HBr to yield Methyl 4-vinylbenzoate. This is an irreversible process that consumes the starting material and introduces a reactive alkene impurity into the sample.

-

Nucleophilic Substitution: Being a potent alkylating agent, the compound will react readily with a wide range of nucleophiles beyond water. This includes alcohols, amines, thiols, and even some solvents, leading to the formation of ethers, amines, thioethers, and other substitution products.

Figure 1. Key degradation pathways for Methyl 4-(1-bromoethyl)benzoate.

Factors Influencing Stability

Effective preservation of Methyl 4-(1-bromoethyl)benzoate requires strict control over several environmental factors.

-

Moisture/Humidity: This is the most critical factor. The compound is highly sensitive to moisture, leading to rapid hydrolysis.[6] Containers must be hermetically sealed, and the material should only be handled in a dry environment, preferably under an inert atmosphere.

-

Temperature: Higher temperatures accelerate the rates of all degradation reactions (hydrolysis, elimination, and polymerization of byproducts). Therefore, refrigerated storage is strongly recommended to minimize thermal decomposition.[7][8]

-

Light: While less critical than moisture and temperature, prolonged exposure to UV light can provide the energy to initiate radical pathways or contribute to general decomposition. Storage in amber or opaque containers is a necessary precaution.[5]

-

Incompatible Materials: The high reactivity of the C-Br bond makes this compound incompatible with a wide range of other chemicals. Contact must be avoided with:

-

Strong Bases: Promotes rapid elimination and substitution.[9]

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[9]

-

Nucleophiles: Includes water, alcohols, amines, and thiols.

-

Metals: May be corrosive to certain metals, especially in the presence of moisture which can generate HBr.[7]

-

Recommended Storage and Handling Protocols

To ensure the long-term integrity and usability of Methyl 4-(1-bromoethyl)benzoate, the following protocols, which form a self-validating system, must be strictly adhered to.

Protocol 4.1: Long-Term Storage

This protocol is designed to maximize the shelf-life of the material when stored for extended periods.

-

Container Selection: Use an amber glass bottle with a PTFE-lined (Teflon) cap. The amber glass protects from light, while the inert liner prevents reaction with the cap material.

-

Inert Atmosphere: Before sealing, flush the container headspace thoroughly with a dry, inert gas such as argon or nitrogen. This displaces both moisture and oxygen.

-

Sealing: Tightly seal the primary container. For an additional barrier, wrap the cap and neck junction with Parafilm®.

-

Secondary Containment: Place the sealed primary container inside a larger, clearly labeled, and chemically resistant secondary container to contain any potential leaks.

-

Temperature Control: Store the package in a refrigerator at 2-8°C.[8] Do not freeze, as this can cause moisture to condense upon temperature cycling.

-

Labeling: The label should clearly state the compound name, CAS number, date received, date opened, and all relevant hazard warnings (Corrosive, Lachrymator).

Protocol 4.2: Short-Term / In-Use Handling Workflow

This workflow minimizes exposure to destabilizing conditions when the material is being weighed or added to a reaction.

Figure 2. Recommended workflow for handling Methyl 4-(1-bromoethyl)benzoate.

Causality Behind Key Workflow Steps:

-

Step 1 (Equilibration): Allowing the sealed container to warm to ambient temperature inside a desiccator is the most critical step to prevent atmospheric moisture from condensing onto the cold surfaces of the compound and container upon opening. Failure to do so will introduce water and guarantee hydrolysis.

-

Step 2 (Inert Environment): Handling the material under an inert atmosphere provides the best possible protection from both moisture and oxygen during the transfer process.

-

Step 5 (Re-flushing): Each time the container is opened, the inert atmosphere is compromised. Re-flushing the headspace before resealing is essential for preserving the remaining material.

Summary of Recommended Conditions

For quick reference, the optimal and suboptimal conditions for the stability of Methyl 4-(1-bromoethyl)benzoate are summarized below.

| Parameter | Optimal Condition | Suboptimal / Hazardous Condition | Rationale |

| Temperature | 2–8°C[8] | Room Temperature or Elevated | Minimizes thermal degradation and reaction rates. |

| Atmosphere | Dry Argon or Nitrogen | Ambient Air | Prevents hydrolysis from atmospheric moisture. |

| Light | In the dark (Amber Vial)[5] | Exposure to UV or strong light | Prevents light-induced decomposition. |

| pH / Contact | Neutral, Inert | Acidic, Basic, Nucleophilic | Highly reactive C-Br bond is susceptible to hydrolysis, elimination, and substitution. |

| Container | Tightly sealed glass with PTFE liner | Loosely sealed, reactive plastic | Ensures inert containment and prevents moisture ingress. |

Conclusion

Methyl 4-(1-bromoethyl)benzoate is a synthetically powerful yet inherently unstable molecule. Its preservation is not a passive process but an active protocol-driven endeavor. The principal threats to its integrity are moisture, elevated temperatures, and incompatible nucleophilic or basic reagents. By implementing a rigorous storage and handling strategy—centered on refrigerated, anhydrous, and anaerobic conditions—researchers can mitigate the risks of degradation. Adherence to these protocols will ensure the compound's reactivity is reserved for the desired chemical transformation, leading to more reliable, reproducible, and successful scientific outcomes.

References

-

Maybridge. (2009). Safety Data Sheet: Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2009). Safety Data Sheet: Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

Gesynto. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-(bromomethyl)benzoate. Retrieved from [Link]

- Johnston, J. D. (1959). U.S. Patent No. 2,876,255. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12342351, Methyl 4-(1-bromoethyl)benzoate. Retrieved from [Link]

-

Science.gov. (n.d.). benzoate degradation pathway: Topics by Science.gov. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Valderrama, J. A., et al. (2012). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Journal of Biological Chemistry, 287(13), 10494–10508. Retrieved from [Link]

-

Eawag-BBD. (n.d.). Benzoate Degradation Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of established degradation routes for benzoate that operate... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256687, Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-BROMO-n-CAPROIC ACID. Retrieved from [Link]

-

American Chemical Society. (2024). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. Retrieved from [Link]

Sources

- 1. Methyl 4-(1-bromoethyl)benzoate | C10H11BrO2 | CID 12342351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.no [fishersci.no]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. innospk.com [innospk.com]

- 6. orgsyn.org [orgsyn.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Methyl 4-(bromomethyl)benzoate | 2417-72-3 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

key intermediates in the synthesis of Methyl 4-(1-bromoethyl)benzoate

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Methyl 4-(1-bromoethyl)benzoate

Introduction

Methyl 4-(1-bromoethyl)benzoate is a crucial building block in the synthesis of various pharmaceuticals and advanced materials. Its value lies in the bifunctional nature of the molecule, featuring a reactive benzylic bromide for nucleophilic substitution and a methyl ester for further functionalization or as a directing group. This guide provides an in-depth exploration of the primary synthetic pathway to Methyl 4-(1-bromoethyl)benzoate, focusing on the critical intermediates, the underlying reaction mechanisms, and the rationale behind the chosen synthetic strategies. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

The most reliable and scalable synthesis of Methyl 4-(1-bromoethyl)benzoate commences from 4-acetylbenzoic acid and proceeds through two key isolable intermediates: Methyl 4-acetylbenzoate and Methyl 4-(1-hydroxyethyl)benzoate . Each step of this synthetic sequence is critical for ensuring high purity and yield of the final product.

Synthetic Workflow Overview

The overall transformation from the starting material to the final product is a three-step process. This strategic sequence allows for precise control over the introduction of the desired functional groups.

Caption: Overall synthetic workflow for Methyl 4-(1-bromoethyl)benzoate.

Part 1: The First Key Intermediate - Methyl 4-acetylbenzoate

The initial step in this synthesis is the protection of the carboxylic acid functionality of 4-acetylbenzoic acid as a methyl ester. This is a crucial strategic decision to prevent side reactions in the subsequent reduction step. The ketone could be reduced by stronger reducing agents, and the acidic proton of the carboxylic acid would react with many reducing agents.

Synthesis of Methyl 4-acetylbenzoate via Fischer Esterification

The conversion of 4-acetylbenzoic acid to its methyl ester is efficiently achieved through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic and cost-effective method for ester synthesis.[1][2][3]

Mechanistic Insight

The Fischer esterification is an equilibrium-controlled process. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which significantly enhances the electrophilicity of the carbonyl carbon.[2][4] The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, the elimination of a water molecule and deprotonation of the resulting oxonium ion yield the ester and regenerate the acid catalyst.

To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is typically used as the solvent, in accordance with Le Châtelier's principle.[1][3]

Caption: Simplified mechanism of Fischer esterification.

Experimental Protocol

Materials:

-

4-Acetylbenzoic acid